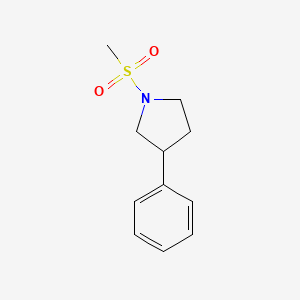

1-(Methylsulfonyl)-3-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-15(13,14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJAYFSOYXEMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylsulfonyl 3 Phenylpyrrolidine and Analogs

Fundamental Pyrrolidine (B122466) Ring Formation Strategies

The assembly of the pyrrolidine core is the foundational step in the synthesis of 1-(methylsulfonyl)-3-phenylpyrrolidine. Key strategies include intramolecular cyclizations, cycloaddition reactions, and ring-closing metathesis, each offering distinct advantages in terms of substrate scope and efficiency.

N-Heterocyclization Approaches

N-heterocyclization is a direct and common method for forming the pyrrolidine ring, typically involving the formation of a carbon-nitrogen bond to close a linear precursor. One prominent example is the reductive amination of 1,4-dicarbonyl compounds with a primary amine. For instance, the reaction of 2,5-hexanedione with various aniline derivatives, catalyzed by an iridium complex, yields N-aryl-substituted pyrrolidines through a successive reductive amination via transfer hydrogenation nih.gov. This method is practical for producing a range of N-aryl pyrrolidines in good to excellent yields nih.gov.

Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which has been shown to produce five-, six-, and seven-membered cyclic amines in high yields organic-chemistry.org. Acid-promoted cyclization of N-carbamate-protected amino alcohols also provides an effective route to pyrrolidines organic-chemistry.org. Furthermore, visible-light-initiated Hofmann-Löffler reactions using sulfonimides as the nitrogen source can achieve position-selective intramolecular C-H amination to form the pyrrolidine ring under mild conditions organic-chemistry.org.

Cycloaddition Reactions for Pyrrolidine Ring Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful, atom-economical methods for constructing the five-membered pyrrolidine ring in a highly convergent manner. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of this approach acs.org. Azomethine ylides, often generated in situ, react with dipolarophiles to create the pyrrolidine skeleton with the potential to form multiple stereocenters simultaneously acs.org.

Glycine can serve as a versatile starting material for generating azomethine ylides for these cycloadditions mdpi.com. Decarboxylative 1,3-dipolar cycloadditions using glycine derivatives provide an efficient pathway to complex pyrrolidine-containing polycycles mdpi.com. Recent advancements have also utilized photoredox catalysis to enable the formal [3+2] cycloaddition of cyclopropyl ketones with hydrazones, expanding the toolkit for synthesizing structurally diverse pyrrolidines researchgate.net. The versatility of this strategy is highlighted by its application in diversity-oriented synthesis, where 1,3-dipolar cycloadditions with amino esters and maleimides lead to pyrrolidine adducts with multiple functional groups ready for further elaboration mdpi.com.

Ring-Closing Metathesis in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has become a robust and powerful tool for the synthesis of various carbo- and heterocyclic compounds, including pyrrolidines, from acyclic diene or enyne precursors acs.orgacs.org. This method relies on highly active and stable ruthenium-based catalysts, such as the Grubbs first- and second-generation catalysts acs.orgorganic-chemistry.org.

The RCM of diallylamine substrates is a direct route to 2,5-dihydro-1H-pyrroles (pyrrolines), which can be subsequently reduced to the saturated pyrrolidine ring. However, the basicity of the nitrogen atom in diallylamines can interfere with the ruthenium catalyst. This challenge is often overcome by using N-protected diallylamines (e.g., N-Boc, amides, sulfonamides) or by adding a Lewis acid to assist the reaction acs.org. For example, the RCM of chiral diallylamines using a second-generation Grubbs catalyst in the presence of a Lewis acid proceeds under mild conditions to afford enantiopure pyrrolidine derivatives in high yields acs.org.

A related strategy, ring-closing enyne metathesis (RCEM), offers an atom-economical process for producing conjugated dienes within the cyclic structure, which can be valuable for subsequent transformations like Diels-Alder reactions acs.orgorganic-chemistry.org. The RCEM of enynes containing a basic nitrogen atom has been successfully achieved using a first-generation Grubbs catalyst under mild conditions and without the need for an ethylene atmosphere, yielding pyrrolidine derivatives in good yields acs.orgorganic-chemistry.orgnih.gov.

Table 1: Comparison of Fundamental Pyrrolidine Ring Formation Strategies

| Strategy | Key Reaction Type | Common Starting Materials | Catalyst/Reagent Examples | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| N-Heterocyclization | Intramolecular Cyclization | 1,4-Diketones, Amino alcohols, Dienes with N-source | Iridium complexes, Acids, Visible light photocatalysts | Direct, Utilizes linear precursors | May require harsh conditions or pre-functionalized substrates |

| Cycloaddition | [3+2] 1,3-Dipolar Cycloaddition | Azomethine ylides (from glycine, etc.), Alkenes | Silver carbonate, Photoredox catalysts | High atom economy, Stereocontrol, Convergent | In situ generation of reactive intermediates can be complex |

| Ring-Closing Metathesis | Olefin or Enyne Metathesis | Diallylamines, Enynes | Grubbs Catalysts (1st & 2nd Gen), Hoveyda-Grubbs Catalysts | High functional group tolerance, Mild conditions | Catalyst sensitivity to basic amines, Cost of ruthenium catalysts |

Stereoselective and Asymmetric Synthesis of the Pyrrolidine Core

Control of stereochemistry is paramount when synthesizing chiral molecules like this compound for potential pharmaceutical applications. Asymmetric synthesis strategies are employed to produce enantiomerically enriched or pure compounds.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While specific examples directly leading to this compound are not detailed in the provided context, the principle is widely applied in pyrrolidine synthesis. For instance, a chiral auxiliary could be attached to the nitrogen or another part of the acyclic precursor before a cyclization or cycloaddition step. The steric hindrance and electronic properties of the auxiliary would then favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched pyrrolidine core.

Asymmetric Organocatalysis in Pyrrolidine Synthesis

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of heterocyclic compounds, avoiding the use of metal catalysts. Small chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high stereoselectivity.

The synthesis of substituted pyrrolidines is a well-established application of organocatalysis. For example, the [3+2] cycloaddition between azomethine ylides and α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine, can produce highly functionalized and enantioenriched pyrrolidines. The catalyst forms a chiral iminium ion with the unsaturated carbonyl compound, which then undergoes a stereocontrolled reaction with the 1,3-dipole. This methodology allows for the creation of multiple stereocenters with high diastereo- and enantioselectivity. The application of organocatalysis extends to various reaction types, including Michael additions followed by intramolecular cyclization, to construct the chiral pyrrolidine framework.

Enantioselective Metal-Catalyzed Cyclizations

Enantioselective metal-catalyzed cyclizations represent a powerful approach for constructing the chiral pyrrolidine core with high levels of stereocontrol. These methods typically involve the use of a chiral metal complex to catalyze an intramolecular reaction, transforming an acyclic precursor into the desired cyclic product.

Gold and palladium catalysts have been particularly effective in promoting asymmetric cycloisomerization reactions. nih.gov For instance, cationic phosphinepalladium(II) and platinum(II) complexes have been successfully employed in related enantioselective cycloisomerization processes. nih.gov A common strategy involves the 5-exo-dig cyclization of 1,6-enynes, where a chiral phosphine ligand complexed to the metal directs the stereochemical outcome. nih.gov While substrates can vary, the fundamental principle involves the metal catalyst coordinating to the alkyne, which is then attacked by the tethered alkene, forming the five-membered ring. The choice of chiral ligand is critical for inducing high enantioselectivity.

Another innovative approach is Singly Occupied Molecular Orbital (SOMO)-catalysis, which enables the enantioselective (3+2) coupling of aldehydes and conjugated olefins. nih.gov In this method, a chiral imidazolidinone catalyst activates a β-amino aldehyde to form a transient enamine radical cation. This species then engages an olefin, such as styrene, in an enantioselective coupling, followed by an oxidative radical-polar crossover and subsequent cyclization to yield highly functionalized pyrrolidines with excellent enantiocontrol. nih.gov This strategy allows for the direct incorporation of a phenyl group (from styrene) at the 3-position of the pyrrolidine ring.

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphine-Palladium(II) | 1,6-Silyloxyenynes | 5-exo-dig Cycloisomerization | Up to 91% | nih.gov |

| Chiral Phosphine-Gold(I) | 1,6- and 1,5-Silyloxyenynes | 5-exo/endo-dig Cyclization | Up to 94% | nih.gov |

| Imidazolidinone / Oxidant | β-Amino Aldehydes + Olefins | Organo-SOMO (3+2) Cycloaddition | ≥99% | nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is crucial when multiple stereocenters are present or created during a reaction. For analogs of this compound, controlling the relative configuration of substituents on the pyrrolidine ring is essential.

One prominent method for achieving high diastereoselectivity is the palladium-catalyzed Mizoroki-Heck annulation. This intramolecular reaction can be used to form spirocyclic systems involving pyrrolidines with excellent stereocontrol. nih.govdiva-portal.org The facial selectivity of the annulation can be directed by bulky protecting groups on the nitrogen, ensuring the formation of a specific diastereomer. nih.gov

Another powerful strategy involves the addition of organometallic reagents to chiral N-sulfinyl imines. temple.eduresearchgate.net The chiral sulfinyl group acts as a potent stereodirecting auxiliary. For example, the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, can produce N-protected pyrrolidines with excellent diastereoselectivity (>99:1 dr). researchgate.net The N-sulfinyl group can later be removed or modified, providing access to various N-functionalized pyrrolidines. The [3+2] cycloaddition of azomethine ylides to specific dipolarophiles is another well-established method that often proceeds with high diastereoselectivity, allowing for the synthesis of complex spiropyrrolidineoxindoles. nih.gov

| Method | Key Reagents/Features | Diastereomeric Ratio (dr) | Application | Reference |

| Mizoroki-Heck Annulation | Pd(t-Bu3P)2, N-methylallylanilines | >98% | Synthesis of Spiroindolines | nih.govdiva-portal.org |

| Chiral Sulfinimine Addition | Silyllithium reagent, chiral sulfinimine | >99:1 | Synthesis of N-protected pyrrolidines | researchgate.net |

| [3+2] Cycloaddition | Azomethine ylides, functionalized imidazothiazolotriazines | Highly diastereoselective | Synthesis of Dispiroheterocycles | nih.gov |

Introduction and Functionalization of the Methylsulfonyl Group

The methylsulfonyl (mesyl) group is a key pharmacophore in many biologically active molecules. researchgate.net Its introduction onto the pyrrolidine nitrogen can be achieved at various stages of the synthesis, either by direct sulfonylation of a pre-formed ring or by incorporating the sulfonamide moiety during the ring-forming steps.

Sulfonylation Reactions for N-Sulfonyl Pyrrolidines

The most direct method for synthesizing N-sulfonyl pyrrolidines is the reaction of a secondary amine (pyrrolidine) with a sulfonyl chloride. For the target molecule, this involves reacting 3-phenylpyrrolidine (B1306270) with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. This is a standard and widely used procedure for forming sulfonamides.

Alternatively, N-sulfonyl imines can serve as precursors for the pyrrolidine ring. These can be synthesized through various methods, including the condensation of aldehydes with sulfonamides. organic-chemistry.org For instance, pyrrolidine can act as an organocatalyst for the efficient synthesis of N-sulfonyl aldimines from aldehydes and sulfonamides under mild, metal-free conditions. organic-chemistry.org These imines can then participate in cycloaddition or other ring-forming reactions to generate the N-sulfonyl pyrrolidine skeleton.

Strategies Involving Methanesulfonamide Reagents

Methanesulfonamide can be used directly as a building block in the synthesis. One such strategy involves the reaction of methanesulfonamide with Morita-Baylis-Hillman (MBH) acetates. nih.gov In a process catalyzed by a base like potassium carbonate in DMF, methanesulfonamide can add to the MBH acetate, leading to the formation of tertiary dihydroquinoline sulfonamides in high yields. nih.gov This type of conjugate addition followed by intramolecular cyclization provides a template for constructing N-methylsulfonyl heterocyclic systems, which could be adapted for pyrrolidine synthesis from suitable acyclic precursors.

Formation of the Methylsulfonyl Moiety on Pre-formed Pyrrolidines

This approach is arguably the most straightforward for synthesizing this compound. The synthesis begins with a pre-formed 3-phenylpyrrolidine, which can be obtained through various routes, including the reduction of corresponding pyrroles or from chiral pool starting materials like amino acids. mdpi.com The final step is the N-sulfonylation.

The reaction involves treating 3-phenylpyrrolidine with methanesulfonyl chloride in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base is required to scavenge the generated HCl. This method benefits from the commercial availability or straightforward synthesis of the 3-phenylpyrrolidine core, allowing for late-stage introduction of the methylsulfonyl group.

Incorporation and Manipulation of the Phenyl Substituent

The phenyl group at the C3 position is a defining feature of the target molecule. Its introduction can be achieved either by starting with a phenyl-containing building block or by functionalizing the pyrrolidine ring after its formation.

The most common and efficient strategy is to incorporate the phenyl group from the outset. This is often achieved by using phenyl-containing starting materials in ring-forming reactions. For example, in [3+2] cycloadditions, an azomethine ylide can be reacted with an alkene bearing a phenyl group, such as styrene or its derivatives. nih.gov This directly installs the phenyl substituent at the desired position during the construction of the pyrrolidine ring. Similarly, enantioselective SOMO-catalysis can couple β-amino aldehydes with styrene to form 3-phenylpyrrolidine derivatives. nih.gov

Another approach involves the cyclization of acyclic precursors that already contain the phenyl moiety. For instance, an acyclic amine containing a phenyl group at the appropriate position can undergo intramolecular cyclization to form the 3-phenylpyrrolidine ring. mdpi.com While post-formation functionalization of the pyrrolidine ring is possible, introducing a phenyl group onto an existing saturated C-H bond at the 3-position is synthetically challenging and less common than incorporating it from the start.

Arylation Strategies at the Pyrrolidine Ring

Direct arylation of the pyrrolidine ring at the 3-position presents a convergent approach to 3-phenylpyrrolidine derivatives. While direct C-H arylation of saturated heterocycles can be challenging, several strategies have been developed. Palladium-catalyzed C-H arylation reactions, for instance, have been successfully applied to various heterocyclic systems. These methods typically involve the use of a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of an aryl halide with the C-H bond of the pyrrolidine ring. The regioselectivity of the arylation can be influenced by the directing effects of substituents on the pyrrolidine ring and the choice of catalyst system.

Another approach involves the generation of a nucleophilic pyrrolidine species, such as an enolate or an organometallic reagent, which can then react with an electrophilic aryl source. For N-sulfonylated pyrrolidines, deprotonation at the α-position to the sulfonyl group can be achieved using a strong base, followed by reaction with an arylating agent.

| Catalyst/Reagent | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Toluene | 100 | 60-85 | nih.govnih.gov |

| s-BuLi / (-)-sparteine | Aryl Bromide | Et₂O | -78 to rt | 70-95 | nih.gov |

| Organocatalyst | 1,4-Naphthoquinone | EtOH/H₂O | Room Temp. | 80-95 | orgsyn.org |

Cross-Coupling Reactions for Phenyl Attachment (e.g., Negishi coupling)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of aryl-substituted heterocycles. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly effective for the synthesis of 3-phenylpyrrolidines. researchgate.netwikipedia.org

This strategy typically involves the preparation of a 3-halopyrrolidine precursor, which is then coupled with a phenylzinc reagent. The reaction is catalyzed by a palladium or nickel complex, with the choice of catalyst and ligands being crucial for achieving high yields and selectivity. wikipedia.org The Negishi coupling is known for its functional group tolerance and its ability to form C(sp³)–C(sp²) bonds efficiently. wikipedia.org

A general scheme for the Negishi coupling to form a 3-phenylpyrrolidine derivative would involve the reaction of a 1-(methylsulfonyl)-3-halopyrrolidine with phenylzinc chloride in the presence of a palladium catalyst.

| Pyrrolidine Substrate | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Boc-3-iodopyrrolidine | Phenylzinc Chloride | Pd₂(dba)₃ | SPhos | THF | Room Temp. | 75-90 | researchgate.net |

| 1-Cbz-3-bromopyrrolidine | Phenylzinc Chloride | NiCl₂(dppp) | - | THF | 60 | 65-80 | wikipedia.org |

Radical 1,4-Aryl Migration in Pyrrolidine Synthesis

Radical-mediated reactions offer an alternative pathway to the synthesis of 3-phenylpyrrolidine derivatives through intramolecular cyclization involving an aryl migration step. A notable example is the radical 1,4-aryl migration. rsc.orgresearchgate.netdntb.gov.ua This type of reaction can be initiated from a suitably substituted acyclic precursor, such as an N-allyl-N-arylsulfonamide.

The process is typically initiated by the generation of a radical at a specific position in the molecule. This radical can then induce a cyclization event, which is followed by the migration of the aryl group from the nitrogen or sulfur atom to a carbon-centered radical, ultimately leading to the formation of the 3-arylpyrrolidine ring system. The driving force for this rearrangement is often the formation of a more stable radical intermediate.

| Precursor | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-allyl-N-arylsulfonamide | Bu₃SnH, AIBN | Toluene | 80-110 | 50-70 | researchgate.net |

| N-aryl-N-(2-bromoallyl)carboxamide | (TMS)₃SiH, AIBN | Benzene (B151609) | 80 | 60-75 | rsc.org |

Synthesis of Structurally Related Methylsulfonylated Phenylpyrrolidine Derivatives

The synthesis of structurally related derivatives of this compound is crucial for exploring the structure-activity relationships (SAR) and optimizing the biological properties of this class of compounds. This involves the preparation of positional isomers, stereoisomers, and analogs with functional groups on either the phenyl or the pyrrolidine ring.

Synthesis of Positional Isomers and Stereoisomers

The synthesis of positional isomers, such as 1-(methylsulfonyl)-2-phenylpyrrolidine, can be achieved through different synthetic routes. For example, the arylation of N-methylsulfonylpyrrolidine can be directed to the 2-position under specific conditions. orgsyn.org Alternatively, the cyclization of appropriate acyclic precursors can be designed to favor the formation of the 2-substituted isomer.

The preparation of specific stereoisomers of this compound requires stereoselective synthetic methods. Chiral pool synthesis, starting from enantiomerically pure precursors like proline or malic acid, is a common strategy. nih.govnih.gov Asymmetric catalysis, using chiral catalysts or auxiliaries, can also be employed to control the stereochemistry of the key bond-forming reactions. For instance, enantioselective Negishi coupling reactions have been developed for the synthesis of chiral 2-arylpyrrolidines. nih.gov

| Isomer | Synthetic Method | Chiral Source/Catalyst | Key Step | Reference |

| (R)- or (S)-1-(Methylsulfonyl)-3-phenylpyrrolidine | Asymmetric Synthesis | Chiral Proline Derivative | Diastereoselective Reduction | nih.gov |

| (R)- or (S)-1-Boc-2-phenylpyrrolidine | Enantioselective Arylation | (-)-Sparteine | Asymmetric Deprotonation | nih.gov |

Preparation of Functionalized Phenyl and Pyrrolidine Ring Analogs

To investigate the influence of substituents on the biological activity, analogs with functional groups on the phenyl ring or the pyrrolidine ring are synthesized. Functionalized phenyl derivatives can be prepared by using appropriately substituted phenylating agents in the arylation or cross-coupling reactions. For instance, using a substituted phenylzinc chloride in a Negishi coupling would lead to a correspondingly substituted 3-phenylpyrrolidine.

Functionalization of the pyrrolidine ring can be achieved by using substituted starting materials or by performing reactions on the pre-formed pyrrolidine ring. For example, hydroxylation, amination, or alkylation at positions 2, 4, or 5 of the pyrrolidine ring can provide a range of derivatives.

| Derivative | Synthetic Approach | Key Reagent/Reaction | Reference |

| 1-(Methylsulfonyl)-3-(4-chlorophenyl)pyrrolidine | Negishi Coupling | 4-Chlorophenylzinc chloride | researchgate.netwikipedia.org |

| 4-Hydroxy-1-(methylsulfonyl)-3-phenylpyrrolidine | Starting from 4-hydroxyproline | Protection-sulfonylation-arylation | nih.gov |

Derivative Synthesis for Structure-Activity Relationship Studies

The systematic synthesis of a library of derivatives is essential for conducting comprehensive structure-activity relationship (SAR) studies. researchgate.netnih.gov These studies aim to identify the key structural features responsible for the biological activity and to guide the design of more potent and selective compounds.

The SAR of sulfonamide-containing compounds is often explored by modifying the substituents on the aromatic ring and the heterocyclic moiety. researchgate.net For this compound analogs, variations can include:

Substituents on the phenyl ring: Electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.

Substitution on the pyrrolidine ring: Introduction of alkyl, hydroxyl, or amino groups at various positions.

Modification of the sulfonyl group: Replacement of the methyl group with other alkyl or aryl groups.

The synthesized compounds are then evaluated in biological assays to determine their activity, providing valuable data for the SAR analysis.

| Compound Series | Key Modifications | Purpose of SAR Study | Reference |

| Phenyl-substituted analogs | Varied substituents on the 3-phenyl ring | To probe electronic and steric effects on activity | nih.gov |

| Pyrrolidine-substituted analogs | Alkyl or functional groups on the pyrrolidine ring | To explore the impact of substitution on binding and selectivity | nih.gov |

| N-Sulfonyl variations | Different alkyl or aryl sulfonyl groups | To assess the role of the N-sulfonyl moiety in activity | researchgate.net |

Advanced Structural Characterization and Molecular Architecture

X-ray Crystallography Studies of 1-(Methylsulfonyl)-3-phenylpyrrolidine and Its Congeners

While a specific, publicly available crystal structure for this compound is not documented in the searched literature, extensive analysis of closely related N-sulfonylated pyrrolidines and arylsulfonamides provides a robust framework for understanding its likely solid-state characteristics. nih.govresearchgate.net The study of congeners such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine offers a direct template for the molecular geometry, conformational preferences, and intermolecular interactions that would be expected. researchgate.net

X-ray crystallography is the gold standard for the unambiguous determination of stereochemistry. For a chiral molecule like this compound, which contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring, crystallographic analysis of a single enantiomer would determine its absolute configuration (R or S). This is typically achieved by calculating the Flack parameter from the diffraction data of a crystal grown from an enantiomerically pure sample. In the case of a racemic mixture that crystallizes, the technique would reveal the relative stereochemistry between different molecules within the crystal lattice.

The conformation of the five-membered pyrrolidine ring and the orientation of its substituents are key structural features. In N-sulfonylated pyrrolidines, the ring typically adopts a non-planar, puckered conformation to minimize steric strain. This puckering is often described as an "envelope" or "twist" (half-chair) conformation.

| Atoms Involved (Torsion Angle) | Angle (°) |

|---|---|

| O1-S1-N1-C2 | -171.6 |

| O2-S1-N1-C5 | 172.9 |

| C(Aryl)-S1-N1-C2 | -65.6 |

| C(Aryl)-S1-N1-C5 | 76.2 |

The arrangement of molecules in a crystal lattice is governed by non-covalent interactions. For this compound, several key interactions would be expected to dictate its crystal packing. The sulfonyl group is a strong hydrogen bond acceptor, while the C-H bonds of the pyrrolidine and phenyl rings can act as weak hydrogen bond donors.

| Interaction Type | Donor-Acceptor | Distance (Å) | Geometry |

|---|---|---|---|

| C—H⋯O Hydrogen Bond | C(pyrrolidine)—H⋯O(sulfonyl) | ~2.5 - 2.7 | Intermolecular |

| C—H⋯π Interaction | C(pyrrolidine)—H⋯π(phenyl) | ~2.8 - 3.0 | Intermolecular |

| π–π Stacking | Phenyl Ring ⋯ Phenyl Ring | ~3.5 - 3.8 | Offset or Parallel-Displaced |

Spectroscopic Investigations for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and providing insight into the compound's conformation in solution.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group possesses characteristic absorption or scattering frequencies, providing a molecular "fingerprint."

For this compound, the key vibrational signatures would include:

Sulfonyl (SO₂) Group: Strong, characteristic stretching vibrations are expected. Asymmetric and symmetric S=O stretching bands typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Phenyl Group: C-H stretching vibrations for aromatic protons are found above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending bands provide information on the substitution pattern.

Pyrrolidine Ring: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range. C-N stretching vibrations can be found in the 1250-1020 cm⁻¹ region. nih.gov

S-N Stretching: The sulfonamide S-N stretching vibration is typically found in the 970-935 cm⁻¹ range.

These techniques are complementary; for instance, the symmetric S=O stretch is often stronger in Raman spectra, while the asymmetric stretch is more prominent in IR spectra. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Phenyl C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Phenyl C=C | Stretching | 1600 - 1450 | Medium-Strong |

| Sulfonyl S=O | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1160 - 1120 | Strong |

| Pyrrolidine C-N | Stretching | 1250 - 1020 | Medium |

| Sulfonamide S-N | Stretching | 970 - 935 | Medium |

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. A full assignment using ¹H, ¹³C, and two-dimensional (2D) techniques like COSY and HSQC would confirm the structure of this compound.

¹H NMR: The spectrum would show distinct signals for each unique proton environment. The phenyl protons would appear in the aromatic region (~7.2-7.4 ppm). The protons on the pyrrolidine ring would appear in the aliphatic region, likely between 2.0 and 4.0 ppm, with their exact chemical shifts and multiplicities determined by their position relative to the nitrogen, sulfonyl, and phenyl groups. The methine proton at C3 would be coupled to the adjacent methylene (B1212753) protons. The methyl group of the methylsulfonyl moiety would give a sharp singlet, likely in the 2.8-3.0 ppm range.

¹³C NMR: The spectrum would show signals for each unique carbon atom. The phenyl carbons would resonate in the ~125-145 ppm range. The pyrrolidine carbons would appear further upfield, typically between ~35-65 ppm. The methyl carbon of the sulfonyl group would be expected around 35-45 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the pyrrolidine and phenyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected ¹H Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.20 - 7.40 | Multiplet |

| Phenyl Carbons | ¹³C | 125 - 145 | - |

| Pyrrolidine CH (C3) | ¹H | ~3.5 - 4.0 | Multiplet |

| Pyrrolidine CH₂ (C2, C5, C4) | ¹H | ~2.0 - 3.8 | Multiplets |

| Pyrrolidine Carbons | ¹³C | ~35 - 65 | - |

| SO₂-CH₃ | ¹H | ~2.8 - 3.0 | Singlet |

| SO₂-CH₃ | ¹³C | ~35 - 45 | - |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular formula of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, thereby confirming its elemental composition (C11H15NO2S).

Upon ionization, the molecule would undergo fragmentation, and the resulting charged fragments would be detected. The analysis of these fragments would provide insights into the compound's structure. While a specific fragmentation pattern for this compound is not documented, general fragmentation behaviors of related structures, such as α-pyrrolidinophenones, often involve the loss of the pyrrolidine ring or substituents attached to it. A hypothetical fragmentation could involve cleavage of the methylsulfonyl group or the phenyl group from the pyrrolidine ring.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful tools for investigating the structural and electronic properties of molecules at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization) and its minimum energy state. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical stability and reactivity. A smaller band gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP surface would identify regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and potentially the nitrogen atom, while the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Energy Landscapes of the Pyrrolidine Ring and Substituents

The pyrrolidine ring in this compound is not planar and can adopt various conformations (e.g., envelope or twist forms). Conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This analysis provides insight into the molecule's flexibility and the preferred shapes it adopts in different environments.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in 1-(methylsulfonyl)-3-phenylpyrrolidine is part of a sulfonamide linkage. This significantly alters its reactivity compared to a typical secondary amine. The powerful electron-withdrawing nature of the adjacent sulfonyl group delocalizes the nitrogen's lone pair of electrons, rendering it substantially less nucleophilic and basic.

N-Functionalization and Protecting Group Chemistry

Further functionalization at the sulfonamide nitrogen, such as alkylation or acylation, is generally difficult to achieve under standard conditions due to its diminished nucleophilicity. Instead, the methylsulfonyl group itself is often employed as a protecting group for the pyrrolidine nitrogen in multi-step syntheses.

The stability of the sulfonamide bond is a key feature. It is resistant to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic hydrolysis, making it a robust protecting group. Its installation is typically straightforward, involving the reaction of the parent amine (3-phenylpyrrolidine) with methanesulfonyl chloride in the presence of a base. The primary chemical transformation involving this group is its eventual removal, or deprotection, which is discussed in section 4.2.2.

Table 1: Comparison of Pyrrolidine and N-Sulfonylpyrrolidine Nitrogen Reactivity

| Property | Pyrrolidine (Secondary Amine) | This compound (Sulfonamide) |

| Basicity (pKa of conjugate acid) | ~11.3 | Significantly lower (typically < 2) |

| Nucleophilicity | High | Very low |

| Reactivity with Electrophiles | Readily undergoes alkylation, acylation, etc. | Generally unreactive towards further N-functionalization |

| Role in Synthesis | Reactive building block | Protected, stable intermediate |

Ring-Expansion and Ring-Contraction Reactions

Skeletal rearrangements of the pyrrolidine ring, such as ring expansion to form piperidines or azepanes, and ring contraction to form azetidines, are known transformations in heterocyclic chemistry. researchgate.net

Ring-Expansion: Ring expansion of pyrrolidines can be achieved through various mechanisms. One common strategy involves the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile. researchgate.net For this compound, this would require functionalization at a side chain, which is beyond the scope of its basic structure. However, related N-sulfonylated systems have been shown to undergo ring expansion, indicating the sulfonyl group is compatible with such reaction sequences. whiterose.ac.ukbohrium.com

Ring-Contraction: Ring contraction reactions are less common for saturated rings like pyrrolidine and often require specific functionalization or photochemical conditions. osaka-u.ac.jpnih.govnih.gov For instance, photo-promoted ring contractions of pyridines to pyrrolidine derivatives have been reported. osaka-u.ac.jpnih.govnih.gov While there are no specific reports for the contraction of an N-sulfonylpyrrolidine, such a transformation would likely proceed through a high-energy intermediate and is not a commonly expected reaction pathway under typical laboratory conditions.

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl (mesyl) group is a key functional moiety that defines the character of the molecule. Its chemistry is centered on the high oxidation state of the sulfur atom and the robust nature of the sulfur-nitrogen bond.

Redox Chemistry of the Sulfur Atom

The sulfur atom in the methylsulfonyl group exists in its highest possible oxidation state, +6. Consequently, it is inert to further oxidation.

Reduction of the sulfonyl group is a chemically challenging transformation that requires potent reducing agents. Under harsh reductive conditions, the sulfonyl group can be reduced to a sulfinyl group (S=+4), a sulfide (B99878) (S=+2), or completely removed. However, these reactions are not common and typically require reagents like lithium aluminum hydride under forcing conditions. wikipedia.org The stability of the sulfonyl group to most chemical environments is one of its defining characteristics. wikipedia.org

Cleavage or Elimination Reactions of the Sulfonyl Moiety

The most significant reaction involving the N-sulfonyl group is its cleavage, a process known as desulfonylation. This reaction is synthetically important as it serves to deprotect the nitrogen atom, liberating the free amine. A variety of reductive methods have been developed for this purpose, as the N-S bond is generally resistant to hydrolysis.

Common reagents for the cleavage of N-sulfonyl groups include dissolving metal reductions and radical-based methods. The choice of reagent can depend on the presence of other functional groups within the molecule.

Table 2: Selected Reagents for the Cleavage of N-Sulfonamides

| Reagent/Method | Typical Conditions | Comments |

| Sodium or Lithium in liquid Ammonia (Birch Reduction) | Na or Li, liq. NH₃, -78 °C to -33 °C | Classic and effective method, but not tolerant of many reducible functional groups. |

| Samarium Diiodide (SmI₂) | SmI₂, THF, HMPA | A milder single-electron transfer agent, often showing greater functional group tolerance. organic-chemistry.org |

| Magnesium in Methanol | Mg, MeOH, reflux | An alternative metal-based reduction, often used for aromatic sulfonamides. |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Red-Al®, benzene (B151609) or toluene, reflux | A powerful hydride reagent capable of cleaving sulfonamides. |

| Photochemical Cleavage | UV light, photosensitizer | Less common but offers a metal-free alternative for certain substrates. organic-chemistry.org |

Reactions at the Phenyl Substituent

The phenyl group at the 3-position of the pyrrolidine ring is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity of the ring and the position of substitution (ortho, meta, or para) are controlled by the electronic properties of the 1-(methylsulfonyl)pyrrolidin-3-yl substituent.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(Methylsulfonyl)-3-(3-nitrophenyl)pyrrolidine |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-(Methylsulfonyl)-3-(3-bromophenyl)pyrrolidine or 1-(Methylsulfonyl)-3-(3-chlorophenyl)pyrrolidine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-(3-(Methylsulfonyl)pyrrolidin-1-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Generally unsuccessful due to the deactivating nature of the substituent. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Generally unsuccessful due to the deactivating nature of the substituent. wikipedia.org |

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the inductive effect of the attached pyrrolidine ring, which is further electron-deficient due to the N-methylsulfonyl group. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to proceed under harsher conditions than for activated aromatic systems. The directing effect of the pyrrolidine substituent, which is typically ortho- and para-directing, is significantly diminished by the deactivating nature of the N-sulfonyl group.

Directed Functionalization of the Phenyl Ring

A more effective strategy for the functionalization of the phenyl ring in this compound is through directed metalation, particularly directed ortho-metalation (DoM). wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org In this approach, a functional group on the aromatic ring directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent.

While the methylsulfonyl group itself is not a classical directing group for DoM, the nitrogen atom of the pyrrolidine ring, when appropriately coordinated, could potentially direct lithiation to the ortho positions of the phenyl ring. However, the efficiency of such a process would be highly dependent on the reaction conditions and the specific organolithium reagent used. The sulfonylamide moiety can act as a directed metalation group (DMG), which can facilitate the deprotonation of the ortho-protons on the phenyl ring. organic-chemistry.org

Table 1: Potential Electrophiles for Directed Functionalization

| Electrophile | Resulting Functional Group |

| D₂O | Deuterium |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl |

| CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The stereochemistry of the pyrrolidine ring plays a crucial role in the chemical transformations of this compound. The chiral center at the 3-position of the pyrrolidine ring can influence the stereochemical outcome of reactions occurring at the pyrrolidine ring or at the attached phenyl group.

The synthesis of substituted pyrrolidines with high diastereoselectivity is a well-established area of research. ua.esresearchgate.netnih.govnih.gov For instance, in reactions involving the modification of the pyrrolidine ring, the existing stereocenter at C-3 can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This is particularly relevant in reactions such as alkylations, reductions, or cycloadditions involving the pyrrolidine core. The bulky methylsulfonyl group can also exert a significant steric influence, further controlling the stereochemical course of reactions.

Reaction Mechanism Studies of Key Synthetic Steps

The synthesis of this compound typically involves the N-sulfonylation of 3-phenylpyrrolidine (B1306270). The mechanism of this reaction proceeds via a nucleophilic attack of the secondary amine of 3-phenylpyrrolidine on the electrophilic sulfur atom of methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides.

Mechanistic studies of reactions involving the functionalization of the phenyl ring, such as directed ortho-metalation, would involve the investigation of the formation and reactivity of the key organolithium intermediate. rsc.org This would include determining the role of the N-sulfonyl group and the pyrrolidine nitrogen in coordinating the lithium cation and directing the deprotonation. Understanding these mechanistic details is critical for optimizing reaction conditions and achieving high regioselectivity and yields.

Structure Activity Relationship Sar Studies and Molecular Interactions

Investigation of the Methylsulfonyl Group's Role in Molecular Recognition

The methylsulfonyl group attached to the nitrogen atom of the pyrrolidine (B122466) ring significantly influences the electronic properties and interaction potential of 1-(Methylsulfonyl)-3-phenylpyrrolidine. This group is a strong electron-withdrawing moiety, which can affect the basicity of the pyrrolidine nitrogen. The sulfonyl oxygens are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donors on a receptor.

Impact of Phenyl Ring Substitution and Configuration on Binding Motifs

The phenyl ring at the 3-position of the pyrrolidine core is a critical component for establishing binding interactions, often through hydrophobic and aromatic interactions such as pi-pi stacking or cation-pi interactions with complementary residues in a binding site. The substitution pattern on the phenyl ring can dramatically alter the binding affinity and selectivity of the compound.

For instance, introducing electron-donating or electron-withdrawing groups can modify the electronic distribution of the phenyl ring, affecting its interaction with the target. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the interacting groups. A study on S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts demonstrated that electron-acceptor substituents on the phenyl ring can influence the kinetics and mechanism of chemical transformations, highlighting the sensitivity of the pyrrolidine scaffold to phenyl ring modifications. nih.gov

Table 1: Hypothetical Impact of Phenyl Ring Substituents on Binding Affinity

| Substituent at para-position | Electronic Effect | Expected Impact on Binding Affinity |

| -OCH₃ | Electron-donating | May enhance cation-pi interactions |

| -Cl | Electron-withdrawing | Can form halogen bonds |

| -NO₂ | Strong electron-withdrawing | May alter electrostatic interactions |

| -CH₃ | Electron-donating | Increases hydrophobicity |

Stereochemical Effects on Molecular Interactions and Biological Recognition

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(Methylsulfonyl)-3-phenylpyrrolidine. The stereochemistry of a molecule is paramount in determining its biological activity, as biological targets such as enzymes and receptors are chiral and will interact differently with each enantiomer. nih.govnih.gov

The spatial orientation of the phenyl group will differ between the (R) and (S) enantiomers, leading to distinct interactions with a chiral binding site. One enantiomer may bind with high affinity, leading to a desired biological effect, while the other may have lower affinity or even produce off-target effects. Therefore, the stereoselective synthesis and biological evaluation of each enantiomer are critical steps in understanding the SAR of this compound. The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry, often with one enantiomer being significantly more potent than the other. nih.govnih.gov

In Silico Methods for SAR Exploration (e.g., Ligand-Based Design, Structure-Based Design Principles for Target Binding)

In silico methods are powerful tools for exploring the SAR of compounds like this compound, especially when experimental data is limited. nih.govnih.gov These computational approaches can provide insights into the molecular properties that govern biological activity and can guide the design of new, more potent analogs. researchgate.net

Ligand-Based Design: When the structure of the biological target is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed. By analyzing a series of related compounds and their biological activities, a mathematical model can be developed to correlate specific molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with activity. This model can then be used to predict the activity of novel, untested compounds.

Structure-Based Design: If the three-dimensional structure of the target protein is available, structure-based design methods like molecular docking can be utilized. This technique predicts the preferred orientation of this compound within the binding site of the target and estimates the binding affinity. This information can reveal key interactions and provide a rational basis for designing modifications to improve binding. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time. nih.gov

Table 2: Key In Silico Methods for SAR Exploration

| Method | Description | Application for this compound |

| QSAR | Correlates molecular descriptors with biological activity. | Predict activity of new derivatives with different substituents. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Identify key interactions with a specific biological target. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Design new scaffolds that retain key interaction features. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the compound in a binding site. |

Applications in Advanced Chemical Research

Utility as a Chiral Building Block in Organic Synthesis

Chiral building blocks are essential, enantiomerically pure compounds used as starting materials for the synthesis of complex, single-enantiomer molecules, which is particularly crucial in the development of pharmaceuticals. nih.gov The pyrrolidine (B122466) ring, especially when substituted to create defined stereocenters, serves as a powerful chiral building block. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, a critical feature for stereoselective synthesis. nih.govresearchgate.net

In this context, 1-(Methylsulfonyl)-3-phenylpyrrolidine represents a bifunctional chiral building block. The stereocenter at the C3 position bearing a phenyl group, combined with the sulfonyl group on the nitrogen, provides a rigid and well-defined three-dimensional structure. This structure can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable intermediate in the synthesis of more complex chiral molecules and natural products. nih.govresearchgate.net The methylsulfonyl group not only influences the steric and electronic properties of the pyrrolidine nitrogen but can also serve as a stable protecting group or a functional handle in multi-step synthetic sequences.

Exploration as a Ligand or Organocatalyst in Asymmetric Reactions

The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions enantioselectively. nih.govbeilstein-journals.org Proline and its derivatives are among the most successful organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. researchgate.netresearchgate.net

Derivatives of this compound are explored as potential organocatalysts and ligands in asymmetric transformations. The secondary amine of the pyrrolidine ring is the key catalytic site, while substituents on the ring dictate the steric environment of the transition state, thereby controlling stereoselectivity. beilstein-journals.org The N-sulfonyl group, as seen in this compound, modulates the basicity and nucleophilicity of the nitrogen atom. While this specific compound is not a secondary amine itself, related N-sulfonylated pyrrolidines have been investigated as modular ligands for transition metals or as precursors to bifunctional organocatalysts. researchgate.net The combination of the chiral pyrrolidine backbone with a sulfonamide moiety can facilitate hydrogen bonding interactions, which help to organize the substrates in the transition state and enhance enantiocontrol. nih.gov

| Reaction Type | Catalyst Scaffold | Key Features & Findings |

|---|---|---|

| Michael Addition | Pyrrolidine-based organocatalysts | Effective for the conjugate addition of aldehydes and ketones to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. The bulky substituents on the pyrrolidine ring create a sterically hindered environment crucial for stereocontrol. beilstein-journals.org |

| Aldol Reaction | Prolinamide-thiourea organocatalysts | Bifunctional catalysts that use the pyrrolidine nitrogen for enamine formation and the thiourea (B124793) moiety for hydrogen-bond activation of the electrophile. Efficient for reactions between ketones and perfluoroalkyl ketones. nih.gov |

| Diels-Alder Reaction | Imidazolidinones derived from amino acids | These pyrrolidine-related structures have been successfully used to catalyze asymmetric Diels-Alder cycloadditions, marking a significant breakthrough in organocatalysis. researchgate.net |

| α-Amination | N-Arenesulfonyl-2-aminomethylpyrrolidines | Evaluated as organocatalysts for the asymmetric α-amination of propanal, yielding the corresponding product in up to 87% ee. The sulfonamide group plays a role in the catalyst's structural and electronic properties. researchgate.net |

Role of the Pyrrolidine Scaffold in Medicinal Chemistry Research

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. nih.govfrontiersin.org Its prevalence stems from a combination of favorable structural and physicochemical properties.

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. ufrj.br The pyrrolidine ring is considered a prime example of such a scaffold. nih.gov Its utility is demonstrated by its presence in 37 FDA-approved drugs, making it one of the most common five-membered nitrogen heterocycles in pharmaceuticals. nih.gov

The advantages of the pyrrolidine scaffold that contribute to its privileged status include:

Three-Dimensional (3D) Complexity : Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring allows for a more thorough exploration of the three-dimensional space of a protein's binding pocket. nih.govresearchgate.net This property, often described as "pseudorotation," provides access to a wider range of molecular shapes. nih.gov

Stereochemical Richness : The pyrrolidine ring can contain up to four stereogenic centers, allowing for the generation of numerous stereoisomers. nih.gov This diversity is critical, as different stereoisomers of a drug can have vastly different biological activities and profiles. researchgate.net

Improved Physicochemical Properties : The pyrrolidine motif can enhance a drug candidate's aqueous solubility and other key pharmacokinetic properties. pharmablock.compharmablock.com The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted (as a secondary amine), it can also serve as a hydrogen bond donor, facilitating strong interactions with biological targets. pharmablock.com

| Feature | Description | Significance in Drug Design |

|---|---|---|

| sp³-Hybridization | The carbon atoms are sp³-hybridized, leading to a non-planar, puckered conformation. | Allows for the creation of molecules with complex 3D shapes that can fit better into biological binding sites compared to flat, sp²-hybridized systems. nih.govnih.gov |

| Chirality | The scaffold can contain multiple stereocenters. | Enables the synthesis of stereoisomers with distinct biological activities, allowing for the fine-tuning of potency and selectivity. nih.govresearchgate.net |

| Hydrogen Bonding Capacity | The nitrogen atom can act as a hydrogen bond acceptor or donor. | Facilitates strong and specific interactions with amino acid residues in enzymes, receptors, and other protein targets. pharmablock.com |

| Synthetic Tractability | The pyrrolidine ring can be readily synthesized and functionalized. | Allows for the efficient creation of diverse chemical libraries for screening and lead optimization. nih.gov |

The pyrrolidine scaffold is a core component of numerous compounds that have been investigated in preclinical studies against a wide array of molecular targets. Its structural versatility allows it to be incorporated into molecules designed to interact with enzymes, G-protein coupled receptors (GPCRs), and ion channels. nih.govmetrionbiosciences.com

For instance, research has shown that pyrrolidine-containing compounds can exhibit potent and selective activity against various targets:

Enzymes : Derivatives such as 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines have been identified as inhibitors of inorganic pyrophosphatase, an essential enzyme in many microorganisms, highlighting their potential as antibacterial agents. nih.gov Other pyrrolizine-based compounds, which contain a fused pyrrolidine ring system, have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net

Receptors : Pyrrolizine derivatives have been developed as agonists and antagonists for the 5-HT₄ receptor, a target for gastrointestinal disorders. researchgate.net

Ion Channels : Ion channels, such as voltage-gated sodium channels, are critical targets in pain signaling, and scaffolds like pyrrolidine are used to develop modulators of these channels. metrionbiosciences.com

A chemical probe is a small molecule designed with high affinity and selectivity for a specific biological target, used to study the target's function in a biological system. nih.gov The ideal probe has a potent effect on its primary target (typically with an affinity below 100 nM) and is significantly less active against related targets. nih.gov

The pyrrolidine scaffold is a valuable starting point for the design of chemical probes. Its well-defined 3D structure and the ability to easily introduce diverse functional groups allow chemists to systematically modify the molecule to achieve the required potency and selectivity. By functionalizing the pyrrolidine ring, researchers can create tools to interrogate the roles of specific enzymes or receptors in cellular pathways and disease models.

Fragment-Based Drug Discovery (FBDD) is a modern approach to lead generation where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. nih.gov Pyrrolidine derivatives are highly suitable for inclusion in fragment libraries. nih.gov

Key attributes that make pyrrolidines attractive for FBDD include:

Favorable Physicochemical Properties : They often adhere to the "Rule of Three" (Ro3), a set of guidelines for fragment properties (e.g., molecular weight < 300, logP ≤ 3). nih.gov

Three-Dimensional Shape : Their inherent 3D character provides better coverage of molecular shape space compared to flat aromatic fragments, which can lead to novel interactions with a target. nih.gov

Synthetic Accessibility : Robust and flexible synthetic methods exist to create diverse libraries of pyrrolidine-based fragments, allowing for the strategic placement of vectors that can be used for fragment growing or linking during the optimization phase. nih.gov

Applications in Materials Science and Polymer Chemistry

While specific applications of this compound in materials science and polymer chemistry are not extensively documented in dedicated studies, the broader class of pyrrolidine derivatives serves as versatile building blocks for novel polymers and functional materials. The incorporation of the pyrrolidine moiety can impart unique properties to a polymer backbone. For instance, the hydrophilic and biocompatible nature of the pyrrolidone group, a related structure, has been utilized to enhance the selectivity and affinity of porous microspheres in applications such as chromatography and specific sorption. mdpi.com

The structural features of this compound, namely the rigid phenyl group and the polar methylsulfonyl group, suggest its potential as a monomer or a modifying agent in polymer synthesis. These groups could influence the thermal stability, solubility, and intermolecular interactions of a polymer chain. Fluorinated compounds containing pyridine (B92270) rings, analogous in their heterocyclic nature, have been used as building blocks for complex fluoropolymers and fluorinated network materials, valued for their enhanced chemical and thermal stability. mdpi.com By extension, the incorporation of the this compound unit could be explored for the development of high-performance polymers with tailored properties.

The synthesis of polymers containing pyrrolidine units can be achieved through various polymerization techniques. For example, crosslinked porous polymers have been synthesized via suspension polymerization, a method that allows for the creation of microspheres with specific diameters required for applications like gas chromatography and catalysis. mdpi.com A related compound, 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide, has been noted as a potential building block for synthesizing novel polymers with unique properties, highlighting the interest in sulfonyl-functionalized pyrrolidines in this field. smolecule.com

Methodological Developments in Synthesis and Analysis Derived from Studies on this Compound

The study of compounds like this compound, even if not widely reported, contributes to the broader development of synthetic and analytical methodologies for N-sulfonylated heterocyclic compounds.

Synthesis:

The most probable synthetic route to this compound involves the N-sulfonylation of 3-phenylpyrrolidine (B1306270) with methanesulfonyl chloride. This is a standard and widely practiced method for the formation of sulfonamides from secondary amines. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. chempedia.info

The synthesis of the precursor, 3-phenylpyrrolidine, can be accomplished through various established methods in organic chemistry.

Analytical Characterization:

The characterization of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the phenyl group protons, the pyrrolidine ring protons, and a singlet for the methyl group of the methylsulfonyl moiety.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

The development of analytical methods for related compounds, such as N-sulfonyl pyrrolidine-2,5-diones, which are characterized by NMR spectroscopy and mass spectrometry, provides a solid framework for the analysis of this compound. researchgate.net

Due to the limited specific data available for this compound, the following tables are based on data for its precursors and general knowledge of related compounds.

Table 1: Physical and Chemical Properties of Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Phenylpyrrolidine | C₁₀H₁₃N | 147.22 | 243.4 at 760 mmHg sigmaaldrich.com |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 161 at 760 mmHg |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for phenyl protons, pyrrolidine ring protons, and a singlet for the SO₂CH₃ group. |

| ¹³C NMR | Resonances for phenyl carbons, pyrrolidine carbons, and the methyl carbon of the sulfonyl group. |

| IR | Strong absorptions for S=O stretching (approx. 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₅NO₂S. |

Q & A

Q. What are the optimal synthetic routes for 1-(methylsulfonyl)-3-phenylpyrrolidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring with a phenyl group at position 3 and (2) sulfonylation at position 1 using methylsulfonyl chloride. A common approach is nucleophilic substitution under basic conditions (e.g., triethylamine or DBU) to activate the pyrrolidine nitrogen for sulfonylation . Methodological considerations :

- Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., over-sulfonylation).

- Solvent : Dichloromethane or THF is preferred for solubility and inertness.

- Workup : Acid-base extraction removes unreacted reagents, while column chromatography (silica gel, hexane/EtOAc) isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts (e.g., methylsulfonyl group at δ 3.1–3.3 ppm in ¹H NMR; C-SO₂ at δ 50–55 ppm in ¹³C NMR) .

- IR : Strong S=O stretches at 1150–1300 cm⁻¹ .

- HRMS : Accurate mass analysis ensures molecular formula validation (e.g., [M+H]⁺ calculated for C₁₁H₁₅NO₂S: 225.0824) .

Advanced tip : Use NOESY to resolve stereochemical ambiguities in substituted pyrrolidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodology :

Structural modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or vary the sulfonyl group (e.g., trifluoromethanesulfonyl) .

Biological assays :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination).

- Cellular activity : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility checks : Validate results in ≥3 independent labs using standardized protocols (e.g., NIH guidelines).

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., des-methylsulfonyl derivatives) that may interfere with assays .

- Meta-analysis : Compare data across published studies to identify trends (e.g., lower IC₅₀ values in assays with serum-free conditions) .

Q. What strategies are effective for enantiomeric resolution of chiral this compound derivatives?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester prodrugs of enantiomers .

- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid) .

Q. How can computational methods predict the metabolic stability of this compound?

Q. What experimental controls are critical in mechanistic studies of this compound’s biological activity?

- Negative controls : Use non-sulfonylated pyrrolidine analogues to isolate the sulfonyl group’s role .

- Positive controls : Include known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase inhibition) .

- Vehicle controls : Account for solvent effects (e.g., DMSO at <0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.